2,4,6-Tris(4-hydroxyphenyl)triazine

Catalog No.
S14531657
CAS No.
M.F
C21H17N3O3
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tris(4-hydroxyphenyl)triazine

Product Name

2,4,6-Tris(4-hydroxyphenyl)triazine

IUPAC Name

4-[2,4-bis(4-hydroxyphenyl)-1H-triazin-6-yl]phenol

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C21H17N3O3/c25-17-7-1-14(2-8-17)20-13-21(15-3-9-18(26)10-4-15)23-24(22-20)16-5-11-19(27)12-6-16/h1-13,22,25-27H

InChI Key

LGLSRVUFJGXAHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

2,4,6-Tris(4-hydroxyphenyl)triazine is an organic compound characterized by a triazine ring substituted with three 4-hydroxyphenyl groups. Its molecular formula is C21H17N3O3C_{21}H_{17}N_3O_3 and it has a molecular weight of approximately 365.37 g/mol. The compound features a symmetrical structure, contributing to its unique chemical and physical properties. The presence of hydroxyl groups enhances its solubility in polar solvents and facilitates hydrogen bonding, which can influence its reactivity and biological activity.

Due to the functional groups attached to the triazine core. Notably, it can undergo:

  • Friedel-Crafts Reactions: This compound can be synthesized through Friedel-Crafts arylation, where triazine reacts with phenolic compounds in the presence of Lewis or protic acids as catalysts .
  • Nucleophilic Substitution: The triazine ring can react with nucleophiles such as amines or alcohols, facilitating the introduction of various substituents .
  • Hydrogen Bonding Interactions: The hydroxyl groups allow for intramolecular and intermolecular hydrogen bonding, which can stabilize certain conformations and influence the compound's properties .

Research indicates that 2,4,6-Tris(4-hydroxyphenyl)triazine exhibits notable biological activities. It has been studied for its potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals. Additionally, its structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting oxidative stress-related diseases .

The synthesis of 2,4,6-Tris(4-hydroxyphenyl)triazine typically involves several methods:

  • One-Pot Synthesis: A method using acidic ionic liquids as both solvent and catalyst allows for high yields (up to 90%) and purity (greater than 99.5%) under mild conditions (80-150 °C) with stirring for 1-15 hours .
  • Friedel-Crafts Aryl Substitution: This process involves reacting cyanuric chloride with resorcinol in the presence of strong acids or Lewis acids at elevated temperatures (70-170 °C), facilitating the formation of the desired product through multiple steps without isolating intermediates .
  • Nucleophilic Substitution Reactions: Cyanuric chloride can react with phenolic compounds under basic conditions to yield various tris-substituted triazines, including 2,4,6-Tris(4-hydroxyphenyl)triazine .

2,4,6-Tris(4-hydroxyphenyl)triazine has several applications across different fields:

  • Antioxidants: Due to its ability to scavenge free radicals, it is explored for use in formulations aimed at reducing oxidative damage in biological systems.
  • Photovoltaics: The compound's electronic properties make it a candidate for use in organic solar cells and other optoelectronic devices.
  • Polymer Chemistry: It can serve as a monomer or additive in the production of polymers with enhanced thermal stability and mechanical properties.

Studies on the interactions of 2,4,6-Tris(4-hydroxyphenyl)triazine with biological molecules have highlighted its potential as a ligand in coordination chemistry and as an inhibitor in enzyme-catalyzed reactions. Its ability to form hydrogen bonds enhances its interactions with biomolecules, potentially influencing enzyme activity and receptor binding.

Several compounds share structural similarities with 2,4,6-Tris(4-hydroxyphenyl)triazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,4-Dihydroxyphenyl-triazineTriazine derivativeContains two hydroxyl groups; lower molecular weight
2,4,6-Tris(2-hydroxyphenyl)triazineTriazine derivativeSubstituted with 2-hydroxyphenyl groups; different reactivity
Tris(4-methylphenyl)triazineTriazine derivativeMethyl substitutions; affects solubility and stability
Tris(3-hydroxyphenyl)triazineTriazine derivativeHydroxyl group at different position; alters biological activity

Each of these compounds exhibits unique properties that differentiate them from 2,4,6-Tris(4-hydroxyphenyl)triazine while sharing a common triazine core structure. The specific arrangement and nature of substituents significantly influence their chemical behavior and potential applications.

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

359.12699141 g/mol

Monoisotopic Mass

359.12699141 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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